molecular formula C9H11NO2 B584682 D-Phenyl-D5-alanine CAS No. 362049-55-6

D-Phenyl-D5-alanine

Cat. No. B584682
CAS RN: 362049-55-6
M. Wt: 170.223
InChI Key: COLNVLDHVKWLRT-NQJMBGHTSA-N
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Description

D-Phenyl-D5-alanine, also known as D-Phenylalanine-2,3,4,5,6-d, is a labelled D-Phenylalanine . It has a molecular formula of C9H6D5NO2 and an average mass of 170.220 Da . It is a non-standard isotope with one defined stereocentre .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 307.5±30.0 °C at 760 mmHg, and a flash point of 139.8±24.6 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Enzyme Catalysis and Modification : D-Phenyl-D5-alanine is used in studies involving enzyme catalysis. For instance, an investigation into the conversion of a PLP-dependent racemase into an aldolase through active site mutation highlights the role of D-amino acids like this compound in enzyme reactions (Seebeck & Hilvert, 2003).

  • Radiation-Sensitive Materials (RSM) : In the study of radiation physics and chemistry, this compound is evaluated for its EPR/dosimetric properties. It has been studied as a potential high-energy radiation-sensitive material, demonstrating a linear dose response in certain conditions (Gancheva, Sagstuen, & Yordanov, 2006).

  • Protein Turnover Studies : this compound is significant in studying protein turnover. A method described for measuring very low levels of enrichment of D5-phenylalanine, a related compound, is crucial for determining amino acid incorporation into tissue protein during protein synthesis studies (Calder et al., 1992).

  • Enzymatic Characterization and Inhibition : The compound is also useful in the structural and enzymatic characterization of various enzymes. For example, studies on Staphylococcus aureus D-alanine:D-alanine ligase involved in bacterial cell wall biosynthesis utilize this compound analogs to understand enzyme inhibition mechanisms (Liu et al., 2006).

  • Development of Novel Enzymes for Industrial Applications : Research into engineering novel enzymes for the synthesis of D-alanine, a compound of great industrial relevance, often involves the use of this compound in enzyme assays and modification studies (Jia et al., 2022).

  • Study of D-Amino Acid Metabolism in Bacteria and Plants : this compound plays a role in the study of D-amino acid metabolism in organisms such as bacteria and plants. This includes investigations into alanine racemase enzymes and their role in cell wall formation and osmotic regulation (Esaki & Walsh, 1986; Nomura et al., 2001; Ono et al., 2006; Qiu et al., 2016).

Mechanism of Action

Target of Action

D-Phenylalanine-d5, also known as D-Phenyl-D5-alanine, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.

Mode of Action

D-Phenylalanine-d5 interacts with its targets through a sodium-independent, high-affinity transport mechanism. This interaction involves large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with SLC3A2/4F2hc . This interaction leads to changes in cellular activities.

Biochemical Pathways

D-Phenylalanine-d5 is involved in the shikimate pathway , which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan . This pathway involves seven metabolic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into shikimate and ultimately chorismate . Chorismate serves as the branch point for dedicated aromatic amino acid biosynthesis .

Pharmacokinetics

It is known that d-phenylalanine-d5 is distributed to the various tissues of the body via the systemic circulation . It appears to cross the blood-brain barrier less efficiently than L-phenylalanine, and so a small amount of an ingested dose of D-Phenylalanine-d5 is excreted in the urine without penetrating the central nervous system .

Result of Action

D-Phenylalanine-d5 has been shown to increase fatty acid oxidation and mitochondrial biogenesis in Sprague-Dawley rats, which may be due to its ability to activate the receptor α . D-Phenylalanine-d5 also has an effect on insulin resistance, as it increases the expression of hydroxylase in liver tissue . Furthermore, D-Phenylalanine-d5 slows the action of the enzymes carboxypeptidase A or endorphinase and enkephalinase, which degrade endorphins, potentially helping to reduce pain .

Action Environment

The action, efficacy, and stability of D-Phenylalanine-d5 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, such as other amino acids or drugs . Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

D-Phenylalanine-d5 is involved in several biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall biochemical processes within the cell . For instance, D-Phenylalanine-d5 has been found to inhibit the development of biofilms in certain bacterial species, indicating its potential role in microbial interactions .

Cellular Effects

The effects of D-Phenylalanine-d5 on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, D-Phenylalanine-d5 is known to play a role in adrenergic and dopaminergic neurotransmission, which can lead to various effects on cell function .

Molecular Mechanism

At the molecular level, D-Phenylalanine-d5 exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Phenylalanine-d5 has been found to interact with Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Phenylalanine-d5 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Phenylalanine-d5 can vary with different dosages in animal models . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Metabolic Pathways

D-Phenylalanine-d5 is involved in the phenylalanine metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

D-Phenylalanine-d5 is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters such as the L-type amino acid transporter 1, which is involved in the transport of large neutral amino acids such as phenylalanine .

Subcellular Localization

The subcellular localization of D-Phenylalanine-d5 and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, D2 receptors, which interact with D-Phenylalanine-d5, have been found to be localized in discrete signaling sites along the plasma membrane .

properties

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-NQJMBGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
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Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
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90%

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